molecular formula C14H22N2S B14505007 2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- CAS No. 64037-49-6

2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)-

Cat. No.: B14505007
CAS No.: 64037-49-6
M. Wt: 250.41 g/mol
InChI Key: HSWMXLXOAFVRJE-UVTDQMKNSA-N
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Description

2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- is an organic compound with a complex structure that includes both dimethylamino and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- typically involves multi-step organic reactions. One common method includes the reaction of 2-butene with dimethylamine and phenylthiol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- involves its interaction with specific molecular targets and pathways. The dimethylamino groups may interact with nucleophiles, while the phenylthio group can participate in electrophilic reactions. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butene, 1,4-bis(dimethylamino)-2-(methylthio)-
  • 2-Butene, 1,4-bis(dimethylamino)-2-(ethylthio)-
  • 2-Butene, 1,4-bis(dimethylamino)-2-(propylthio)-

Uniqueness

2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its analogs with alkylthio groups. This uniqueness makes it valuable for specific applications where the phenylthio group plays a crucial role in the compound’s reactivity and interactions.

Properties

CAS No.

64037-49-6

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

(Z)-N,N,N',N'-tetramethyl-2-phenylsulfanylbut-2-ene-1,4-diamine

InChI

InChI=1S/C14H22N2S/c1-15(2)11-10-14(12-16(3)4)17-13-8-6-5-7-9-13/h5-10H,11-12H2,1-4H3/b14-10-

InChI Key

HSWMXLXOAFVRJE-UVTDQMKNSA-N

Isomeric SMILES

CN(C)C/C=C(/CN(C)C)\SC1=CC=CC=C1

Canonical SMILES

CN(C)CC=C(CN(C)C)SC1=CC=CC=C1

Origin of Product

United States

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